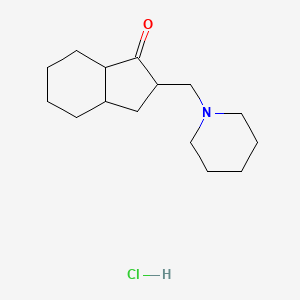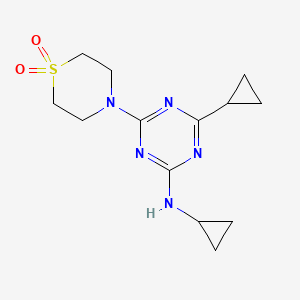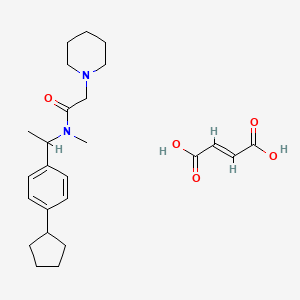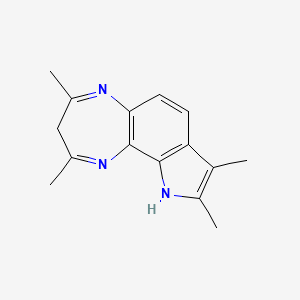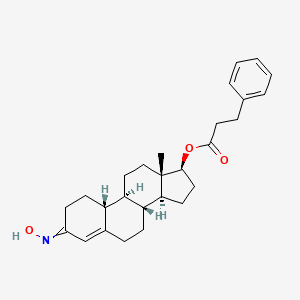
Ergoline-8-propionamide, alpha-cyano-2-(1,3-dithiolan-2-yl)-6-methyl-, (8-beta)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ergoline-8-propionamide, alpha-cyano-2-(1,3-dithiolan-2-yl)-6-methyl-, (8-beta)- is a complex organic compound belonging to the ergoline family
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ergoline derivatives typically involves multi-step organic reactions. The preparation of Ergoline-8-propionamide, alpha-cyano-2-(1,3-dithiolan-2-yl)-6-methyl-, (8-beta)- may involve the following steps:
Formation of the Ergoline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Propionamide Group: This step may involve the reaction of the ergoline core with propionyl chloride or propionic anhydride in the presence of a base.
Addition of the Alpha-Cyano Group: This can be done through a nucleophilic substitution reaction using cyanide salts.
Incorporation of the 1,3-Dithiolan-2-yl Group: This step may involve the reaction of the intermediate compound with a dithiolane derivative under suitable conditions.
Methylation: The final step may involve the methylation of the compound using methyl iodide or a similar reagent.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Ergoline-8-propionamide, alpha-cyano-2-(1,3-dithiolan-2-yl)-6-methyl-, (8-beta)- can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium cyanide in aqueous ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: Used as intermediates in the synthesis of more complex molecules.
Biology: Studied for their interactions with biological macromolecules.
Medicine: Investigated for their potential therapeutic effects, including anti-migraine and anti-psychotic properties.
Industry: Used in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of Ergoline-8-propionamide, alpha-cyano-2-(1,3-dithiolan-2-yl)-6-methyl-, (8-beta)- involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
Lysergic Acid Diethylamide (LSD): Known for its psychoactive properties.
Ergotamine: Used in the treatment of migraines.
Bromocriptine: Used in the treatment of Parkinson’s disease.
Uniqueness
Ergoline-8-propionamide, alpha-cyano-2-(1,3-dithiolan-2-yl)-6-methyl-, (8-beta)- is unique due to its specific structural features, such as the presence of the alpha-cyano and 1,3-dithiolan-2-yl groups, which may confer distinct biological activities and chemical reactivity.
Propriétés
Numéro CAS |
88133-21-5 |
|---|---|
Formule moléculaire |
C22H26N4OS2 |
Poids moléculaire |
426.6 g/mol |
Nom IUPAC |
3-[(6aR,9S)-5-(1,3-dithiolan-2-yl)-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-9-yl]-2-cyanopropanamide |
InChI |
InChI=1S/C22H26N4OS2/c1-26-11-12(7-13(10-23)21(24)27)8-15-14-3-2-4-17-19(14)16(9-18(15)26)20(25-17)22-28-5-6-29-22/h2-4,12-13,15,18,22,25H,5-9,11H2,1H3,(H2,24,27)/t12-,13?,15?,18-/m1/s1 |
Clé InChI |
GKLGMAJDJQEUFF-BMTAHSHCSA-N |
SMILES isomérique |
CN1C[C@@H](CC2[C@H]1CC3=C(NC4=CC=CC2=C34)C5SCCS5)CC(C#N)C(=O)N |
SMILES canonique |
CN1CC(CC2C1CC3=C(NC4=CC=CC2=C34)C5SCCS5)CC(C#N)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



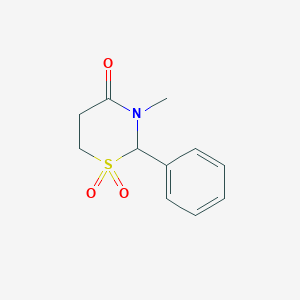
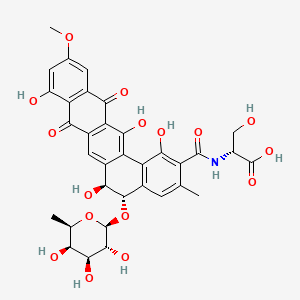
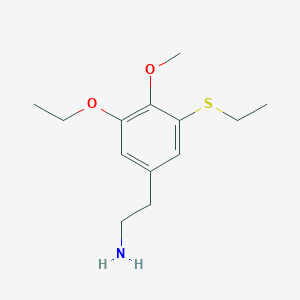
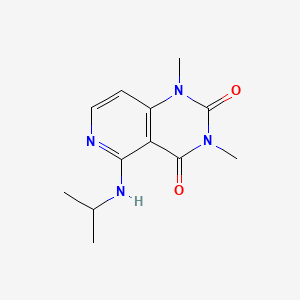
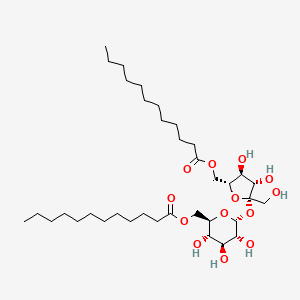
![acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1-bromonaphthalen-2-yl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B12761361.png)
